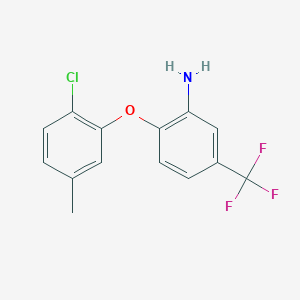

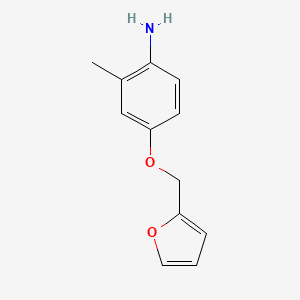

![molecular formula C17H21NO B1328405 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine CAS No. 946699-72-5](/img/structure/B1328405.png)

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine involves multiple steps, starting from 2-tert-butylaniline and 4,4'-oxydiphenol. The process includes iodination, acetyl protection, coupling reaction, and deacetylation to produce the novel diamine compound . Another synthesis method for a related compound, N,N-bis(4-tert-butylphenyl)hydroxylamine, involves the reduction of the corresponding aminoxyl with hydrazine hydrate, followed by acid-catalyzed disproportionation to yield bis(4-tert-butylphenyl)amine and a phenoxazine derivative .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For instance, the

Scientific Research Applications

Biotransformation and Metabolism Studies

- Biotransformation in Human Liver Microsomes : A study by Norén et al. (1989) explored the stereoselective hydroxylation of terodiline, which includes a structure similar to 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine, in human liver microsomes. The formation of specific metabolites, including phenolic hydroxylation products, was found to be stereoselective (Norén et al., 1989).

- Metabolism in Insects and Mice : Douch and Smith (1971) researched the metabolism of m-tert.-butylphenyl N-methylcarbamate, a compound structurally related to 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine, in various insects and mice. The study identified significant hydroxylation of both the tert.-butyl group and the N-methyl group, leading to the formation of phenolic metabolites (Douch & Smith, 1971).

Chemical Synthesis and Molecular Interaction

- Synthesis of Phenolic Antioxidants : Carloni et al. (1993) discussed the reactions of N-arylhydroxylamines with 2,6-di-tert-butyl-4-methylphenol, demonstrating the synthesis and reactions of compounds similar to 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine. This includes the formation of various benzoquinones and hydroxylamines (Carloni et al., 1993).

- Electrochemical Oxidation Studies : Zabik et al. (2016) investigated the electrochemical oxidation of tert-butylated phenols, which are structurally related to 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine. The study found that the steric hindrance and phenoxyl radical stability significantly influence the electrochemical oxidation process (Zabik et al., 2016).

Antioxidant Properties and Toxicity Studies

- Antioxidant Activities : Söylemez et al. (2018) examined the antioxidant activities of new tetrasubstituted metal-free and metallophthalocyanines derived from compounds similar to 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine. The study highlighted their potential as antioxidants in various assays involving different radicals (Söylemez et al., 2018).

- Pulmonary Toxicity of Related Alkylphenols : Mizutani et al. (1982) explored the toxicity of butylated hydroxytoluene and related alkylphenols in mice. This study is relevant as it provides insights into the structural features essential for toxic activity in compounds structurally akin to 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine (Mizutani et al., 1982).

Safety And Hazards

properties

IUPAC Name |

4-(4-tert-butylphenoxy)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-12-11-15(9-10-16(12)18)19-14-7-5-13(6-8-14)17(2,3)4/h5-11H,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPDLCJXOCBLGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.